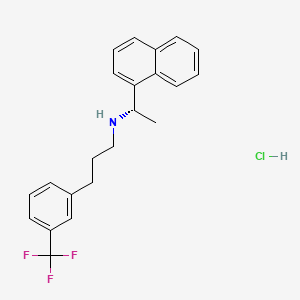
ent-Cinacalcet Hydrochloride
説明
Ent-Cinacalcet Hydrochloride is a medication used for the treatment of secondary hyperparathyroidism in patients with chronic kidney disease . It is a calcimimetic agent that works by mimicking the action of calcium on the parathyroid gland, thereby reducing the production and secretion of parathyroid hormone (PTH) .
Synthesis Analysis
Cinacalcet hydrochloride was synthesized from 1-acetonaphthone via six steps, including Leuckart-Wallch reaction, hydrolysis, chiral resolution, condensation, reduction, and finally salification . Another synthesis route includes the Knoevenagel–Doebner condensation and the amide reduction under milder conditions .
Molecular Structure Analysis
The molecular formula of this compound is C22H23ClF3N . The molecular weight is 393.9 g/mol . The IUPAC name is N - [ (1 S )-1-naphthalen-1-ylethyl]-3- [3- (trifluoromethyl)phenyl]propan-1-amine;hydrochloride .
Chemical Reactions Analysis
Cinacalcet hydrochloride is a white to off-white, crystalline solid that is soluble in methanol or 95% ethanol and slightly soluble in water . It has one chiral center, having an R-absolute configuration .
Physical And Chemical Properties Analysis
The physical properties of this compound include a molecular weight of 393.9 g/mol . The chemical properties include its molecular formula, C22H23ClF3N .
科学的研究の応用
ent-Cinacalcet Hydrochloride is primarily studied in the context of secondary hyperparathyroidism (SHPT), a condition often associated with chronic kidney disease (CKD) and dialysis patients. Research focuses on its pharmacokinetics, clinical efficacy, safety, and comparison with other calcimimetic agents, notably its effects on mineral and bone disorder (MBD) within CKD.
Comparative Efficacy and Safety
Research indicates that this compound and its analogs, such as Etelcalcetide, share a mechanism of action as calcimimetic agents targeting the calcium-sensing receptor, crucial for treating SHPT in hemodialysis patients. Studies highlight the efficacy of these drugs in reducing parathyroid hormone levels, serum calcium, and phosphorus, thereby managing SHPT. Etelcalcetide, for instance, offers advantages over this compound in terms of administration (injectable vs. oral) and has a longer elimination half-life, which might contribute to improved patient adherence and potentially better management of biochemical markers of mineral and bone metabolism (Hamano, Komaba, & Fukagawa, 2017). However, the long-term impact on clinical outcomes remains to be fully assessed.
Clinical Implications Beyond SHPT
Beyond its primary application in SHPT, this compound's role extends to broader clinical implications, including its potential to mitigate cardiovascular disease risks associated with CKD-MBD and its impact on calciphylaxis, a rare but severe condition in CKD. Studies underscore the importance of managing calciphylaxis with treatments aimed at correcting hyperparathyroidism and associated metabolic abnormalities, where Cinacalcet has shown promise as part of combination therapy (Deen & Schaider, 2019).
Pharmacoeconomics and Cost-Effectiveness
The pharmacoeconomic aspect of this compound's application also garners attention, particularly in the Japanese context. Studies suggest its cost-effectiveness is more pronounced for patients unable to undergo parathyroidectomy, indicating its strategic use in managing SHPT could be economically viable under certain conditions (Hamano, 2012).
作用機序
Target of Action
Cinacalcet Hydrochloride, commonly known as Cinacalcet, primarily targets the calcium-sensing receptors (CaSRs) on the surface of the chief cell of the parathyroid gland . These receptors play a crucial role in regulating parathyroid hormone (PTH) synthesis and secretion .
Mode of Action
Cinacalcet acts as a calcimimetic agent , meaning it mimics the action of calcium on tissues . It increases the sensitivity of the CaSRs to activation by extracellular calcium . This leads to the inhibition of PTH secretion . The reduction in PTH is associated with a concomitant decrease in serum calcium levels .
Biochemical Pathways
The primary biochemical pathway affected by Cinacalcet is the regulation of serum calcium and phosphorus. By increasing the sensitivity of the CaSRs, Cinacalcet directly lowers PTH levels . This results in a decrease in serum calcium levels . The reduction in PTH also affects the metabolism of phosphorus, leading to changes in serum phosphorus levels .
Pharmacokinetics
Following oral administration, peak plasma concentrations of Cinacalcet occur within 2–6 hours . The absolute bioavailability is 20–25%, and this increases if taken with food . The terminal elimination half-life is 30–40 hours, and steady-state concentrations are achieved within 7 days . Cinacalcet is extensively metabolized by multiple hepatic cytochrome P450 (CYP) enzymes, primarily 3A4, 2D6, and 1A2 . Less than 1% of the parent drug is excreted in the urine .
Result of Action
The primary result of Cinacalcet’s action is the reduction of serum calcium and PTH levels . This can lead to the treatment of conditions such as secondary hyperparathyroidism in patients with chronic kidney disease (CKD) and hypercalcemia in patients with parathyroid carcinoma .
Action Environment
The efficacy of Cinacalcet can be influenced by various environmental factors. For instance, its bioavailability increases when taken with food . Moderate or severe hepatic impairment can increase the exposure to cinacalcet by approximately 2- and 4-fold, respectively . Therefore, the patient’s hepatic function can significantly influence the action, efficacy, and stability of Cinacalcet.
Safety and Hazards
Cinacalcet is a pharmaceutical product intended for clinical and commercial manufacturing purposes only . The most common and serious adverse effects include hypocalcemia, upper gastrointestinal bleeding, hypotension, and a dynamic bone disease . These effects may potentially occur if exposures repeatedly exceed the Occupational Exposure Limit . Avoid inhalation, skin contact, eye contact, and accidental ingestion .
将来の方向性
Cinacalcet is being used increasingly in pediatric populations with CKD and suffering from concomitant renal osteodystrophy, described as CKD–mineral and bone disorders (CKD–MBD) . It is also being used for the treatment of primary hyperparathyroidism in the individual who is not a surgical candidate or in whom surgery would be high risk .
生化学分析
Biochemical Properties
“ent-Cinacalcet Hydrochloride” plays a significant role in biochemical reactions. It reduces parathyroid hormone (PTH) secretion by increasing the sensitivity of the CaSR on parathyroid cells . This modulation of the CaSR leads to a decrease in serum calcium and PTH levels .
Cellular Effects
“this compound” has profound effects on various types of cells and cellular processes. It influences cell function by reducing PTH secretion, which in turn decreases serum calcium levels . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of “this compound” involves its binding to the CaSR on parathyroid cells, increasing its sensitivity to extracellular calcium . This results in the inhibition of PTH secretion, leading to a concomitant decrease in serum calcium levels .
Temporal Effects in Laboratory Settings
In laboratory settings, “this compound” has been shown to maintain long-term reductions in serum calcium and PTH concentrations in patients with primary hyperparathyroidism . Its effects are maintained with long-term treatment, indicating its stability and lack of degradation over time .
Dosage Effects in Animal Models
In animal models, “this compound” has shown significant antisecretory action in intestinal closed loop models of cholera and traveler’s diarrhea at a dose of 30 mg/kg . This suggests that the effects of “this compound” can vary with different dosages.
Metabolic Pathways
“this compound” is involved in the metabolic pathway that regulates the secretion of PTH. It interacts with the CaSR, a G-protein coupled receptor, to modulate the sensitivity of the receptor to extracellular calcium .
Transport and Distribution
Given its mechanism of action, it is likely that it interacts with the CaSR located on the surface of parathyroid cells .
Subcellular Localization
The subcellular localization of “this compound” is likely to be at the cell surface where the CaSR is located . Its activity is modulated by the extracellular concentration of calcium, suggesting that it does not need to enter the cell to exert its effects .
特性
IUPAC Name |
N-[(1S)-1-naphthalen-1-ylethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N.ClH/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25;/h2-5,7,9-13,15-16,26H,6,8,14H2,1H3;1H/t16-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QANQWUQOEJZMLL-NTISSMGPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675768 | |
| Record name | N-[(1S)-1-(Naphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
694495-47-1 | |
| Record name | N-[(1S)-1-(Naphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



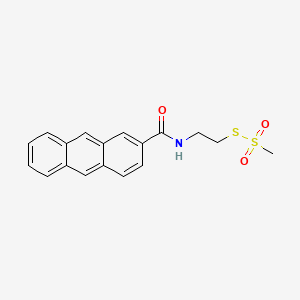

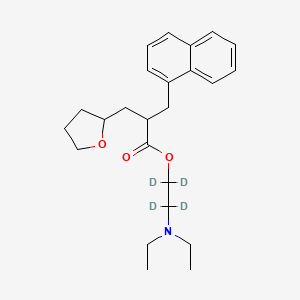
![4,7-Dimethyl-5,6-diazaspiro[2.4]heptane-4,7-diol](/img/structure/B564671.png)

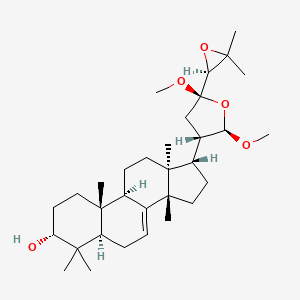
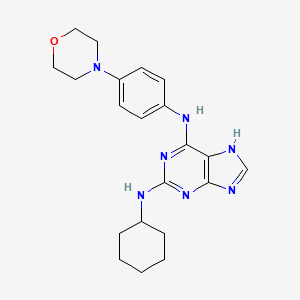

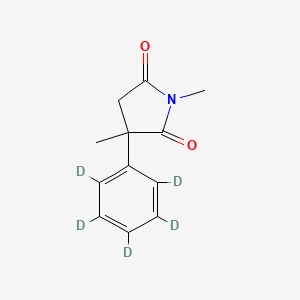




![2-[2-(methylamino)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride](/img/structure/B564691.png)